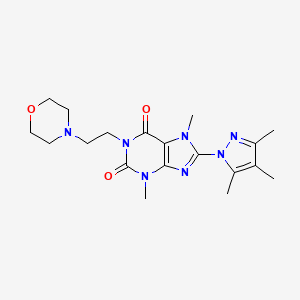

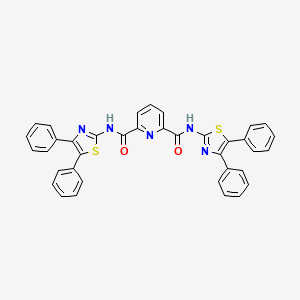

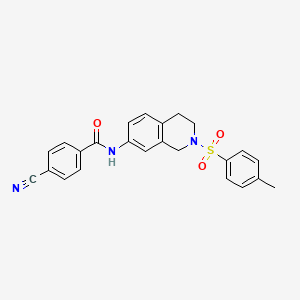

N2,N6-双(4,5-二苯基噻唑-2-基)吡啶-2,6-二甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide” is a chemical compound that is part of a variety of scaffolds based on a pyridine-2,6-dicarboxamide fragment . These scaffolds have noteworthy roles in coordination chemistry, stabilization of reactive species, synthetic modelling of some metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a nickel (II) complex of N, N ′-bis (2,6-diisopropylphenyl)-2,6-pyridinedicarboxamido (L) ligand was synthesized for catalytic coupling of Grignard reagents with the C–H bond of oxygen-containing heterocyclic compounds . The ligand was deprotonated using n-butyllithium in cool (0 °C), dry THF under a nitrogen atmosphere followed by the addition of solid anhydrous dimethoxyethane adduct of nickel(II) chloride, yielding the deep red nickel(II) complex .Chemical Reactions Analysis

The compound has been used in chemical reactions. For example, a nickel (II) complex of a similar ligand was used for catalytic coupling of Grignard reagents with the C–H bond of oxygen-containing heterocyclic compounds . The nickel (II) complex showed excellent activity in catalyzing C–H activation and further coupling with various Grignard reagents .科学研究应用

抗菌活性

一种相关化合物,由将吡啶 2,6 二羧酸与 2-氨基 5-硝基噻唑结合而合成,已被发现具有抗菌应用。合成的配体及其金属配合物(Cu、Ni、Fe)在针对抑制区、最小抑菌浓度 (MIC) 和最小杀菌浓度 (MBC) 进行测试时,对细菌菌株表现出中等的抗菌活性 (Kumar et al., 2020)。

绿色化学合成

N2,N6-双(6-碘-2-甲基-4-氧代喹唑啉-3(4H)-基)吡啶-2,6-二甲酰胺使用绿色化学方法合成,采用基于胆碱氯化物的深共熔溶剂作为催化剂。这种方法强调了环境友好型合成方法在开发此类化合物中的重要性 (Molnar et al., 2022)。

荧光特性

Eu(III) 和 Tb(III) 与吡啶二羧酸衍生物的配合物,类似于所讨论的化合物,已显示出显着的荧光特性。这些特性在某些 pH 值下特别明显,表明在材料科学中的潜在应用,尤其是在开发荧光材料和传感器方面 (Qiang, 2008)。

污染修复

在污染修复中,已使用一种类似的化合物 N2,N6-二(噻唑-2-基)吡啶-2,6-二甲酰胺探索了一种新的应用,用于从工业废物中去除 Cd2+ 和 Zn2+ 离子。该化合物用于改性 Fe3O4 纳米颗粒的表面,从而创建了一种对这些金属离子显示出高吸附能力的磁性纳米吸附剂,表明其在环境清理工作中的实用性 (Zargoosh et al., 2015)。

属性

IUPAC Name |

2-N,6-N-bis(4,5-diphenyl-1,3-thiazol-2-yl)pyridine-2,6-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H25N5O2S2/c43-34(41-36-39-30(24-14-5-1-6-15-24)32(45-36)26-18-9-3-10-19-26)28-22-13-23-29(38-28)35(44)42-37-40-31(25-16-7-2-8-17-25)33(46-37)27-20-11-4-12-21-27/h1-23H,(H,39,41,43)(H,40,42,44) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYUNITYFLZUMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H25N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

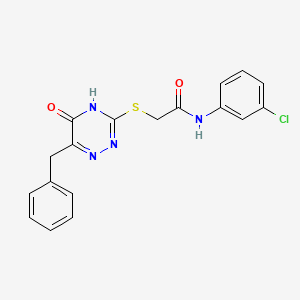

![N-(2-chloro-4-methylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2818864.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2818871.png)

![6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2818874.png)